N-Cyclohexyl-4-bromo-3-methylbenzamide

CAS No.: 1020252-80-5

Cat. No.: VC3176440

Molecular Formula: C14H18BrNO

Molecular Weight: 296.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020252-80-5 |

|---|---|

| Molecular Formula | C14H18BrNO |

| Molecular Weight | 296.2 g/mol |

| IUPAC Name | 4-bromo-N-cyclohexyl-3-methylbenzamide |

| Standard InChI | InChI=1S/C14H18BrNO/c1-10-9-11(7-8-13(10)15)14(17)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,16,17) |

| Standard InChI Key | PIJTYHXMAMHDAB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)NC2CCCCC2)Br |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)NC2CCCCC2)Br |

Introduction

Chemical Structure and Identification

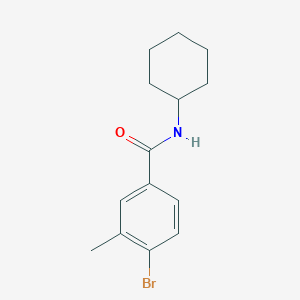

N-Cyclohexyl-4-bromo-3-methylbenzamide (C₁₄H₁₈BrNO) consists of a substituted benzamide core with specific functional groups: a bromine atom at the para position (C-4), a methyl group at the meta position (C-3), and a cyclohexyl group attached to the nitrogen of the amide functionality. This structural arrangement contributes to its unique chemical properties and potential applications in pharmaceutical research .

Structural Identifiers

The compound can be identified through various systematic nomenclature systems and database identifiers, providing essential reference information for researchers:

| Identifier Type | Value |

|---|---|

| CAS Number | 1020252-80-5 |

| PubChem CID | 46738748 |

| Molecular Formula | C₁₄H₁₈BrNO |

| Molecular Weight | 296.20 g/mol |

| IUPAC Name | 4-bromo-N-cyclohexyl-3-methylbenzamide |

| InChI | InChI=1S/C14H18BrNO/c1-10-9-11(7-8-13(10)15)14(17)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,16,17) |

| InChIKey | PIJTYHXMAMHDAB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)NC2CCCCC2)Br |

Physical and Chemical Properties

The physical and chemical properties of N-Cyclohexyl-4-bromo-3-methylbenzamide determine its behavior in various chemical reactions, storage conditions, and application scenarios.

Applications and Research Significance

N-Cyclohexyl-4-bromo-3-methylbenzamide has several important applications in research and development contexts, particularly in pharmaceutical chemistry.

Pharmaceutical Intermediates

The compound is recognized as an important API (Active Pharmaceutical Ingredient) intermediate in the global pharmaceutical industry. Its structural features make it valuable in the synthesis of more complex pharmaceutical compounds .

Structural Comparison with Related Compounds

To better understand the chemical context of N-Cyclohexyl-4-bromo-3-methylbenzamide, it is useful to compare it with structurally related compounds that share similar functional groups or structural elements.

Comparison with N-cyclohexyl-2,3-difluoro-4-methylbenzamide

N-cyclohexyl-2,3-difluoro-4-methylbenzamide (C₁₄H₁₇F₂NO) represents a related benzamide derivative where the bromine atom is replaced by fluorine atoms at different positions. This structural variation likely confers different reactivity patterns and biological activities.

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| N-Cyclohexyl-4-bromo-3-methylbenzamide | C₁₄H₁₈BrNO | 296.20 g/mol | Bromine at position 4, methyl at position 3 |

| N-cyclohexyl-2,3-difluoro-4-methylbenzamide | C₁₄H₁₇F₂NO | 253.29 g/mol | Fluorine atoms at positions 2 and 3, methyl at position 4 |

Comparison with 4-bromo-N-cyclohexyl-N-methylaniline

4-bromo-N-cyclohexyl-N-methylaniline (C₁₃H₁₈BrN) represents another related compound that differs in the functional group connecting the aromatic ring to the cyclohexyl moiety. While N-Cyclohexyl-4-bromo-3-methylbenzamide features an amide linkage, this compound contains a tertiary amine connection, resulting in different chemical properties and potential applications .

Future Research Directions

The classification of N-Cyclohexyl-4-bromo-3-methylbenzamide as a protein degrader building block suggests several potential research directions:

-

Development of novel PROTAC molecules incorporating this compound as a structural element

-

Investigation of structure-activity relationships to optimize protein degradation efficiency

-

Exploration of specific protein targets that might be effectively degraded using derivatives of this compound

-

Medicinal chemistry efforts to enhance pharmacokinetic properties of the resulting therapeutic candidates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume